molecular formula C6H7NO3 B2444959 3-(1,3-Oxazol-5-yl)propanoic acid CAS No. 1216177-66-0

3-(1,3-Oxazol-5-yl)propanoic acid

Cat. No.: B2444959
CAS No.: 1216177-66-0
M. Wt: 141.126
InChI Key: BLCYHVLWZDBRNP-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-5-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring attached to a propanoic acid moiety. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-5-yl)propanoic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form the oxazole ring. Common reagents used in this process include DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

3-(1,3-Oxazol-5-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

3-(1,3-Oxazol-5-yl)propanoic acid is unique due to its specific structure, which combines the oxazole ring with a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,3-oxazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCYHVLWZDBRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216177-66-0
Record name 3-(1,3-oxazol-5-yl)propanoic acid
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